![molecular formula C9H16N2O B1399474 1-(Pyrrolidin-3-ylmethyl)pyrrolidin-2-one CAS No. 1250178-52-9](/img/structure/B1399474.png)
1-(Pyrrolidin-3-ylmethyl)pyrrolidin-2-one
Overview
Description
The compound “1-(Pyrrolidin-3-ylmethyl)pyrrolidin-2-one” is a derivative of pyrrolidine . Pyrrolidine is a five-membered nitrogen heterocycle used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine-2-one scaffold is a structural feature recurrent in antitumor agents .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including pyrrolidine-2-one, can be achieved through two main synthetic strategies . The first strategy involves ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions . The second strategy involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis
The molecular structure of “1-(Pyrrolidin-3-ylmethyl)pyrrolidin-2-one” is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The structure of this compound allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the increased three-dimensional (3D) coverage .Chemical Reactions Analysis
The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . The selectivity of the reaction can be tuned by using a specific oxidant and additive .Scientific Research Applications
Antiarrhythmic Drug Development
1-(Pyrrolidin-3-ylmethyl)pyrrolidin-2-one: derivatives have shown promise in the development of antiarrhythmic drugs. Studies have indicated that these compounds possess an affinity for α1-adrenergic receptors, which play a role in restoring normal sinus rhythm . This could lead to the design of new compounds that are more effective and safer than current antiarrhythmic medications.
Medicinal Chemistry and Drug Discovery
The pyrrolidine ring, a core structure in 1-(Pyrrolidin-3-ylmethyl)pyrrolidin-2-one , is a versatile scaffold in drug discovery. It allows for efficient exploration of pharmacophore space due to its sp3-hybridization and contributes to the stereochemistry of molecules . This structural feature can lead to a different biological profile of drug candidates, influencing their binding mode to enantioselective proteins.
Antitumor Activity
Certain pyrrolidin-2-one derivatives have demonstrated antitumor activity. For instance, compounds with this structure have shown growth inhibition against lung cancer and CNS cancer . This suggests potential applications in developing new cancer therapies.
Organic Synthesis
In organic synthesis, 1-(Pyrrolidin-3-ylmethyl)pyrrolidin-2-one serves as a valuable synthon due to its rich reactivity. It has been used in the synthesis of various alkaloids and unusual β-amino acids . Its inherent reactivity makes it a versatile building block for constructing complex organic molecules.
Chemical Engineering
The compound’s role in chemical engineering is linked to its synthesis and functionalization. It is used in selective synthesis processes, such as the formation of pyrrolidin-2-ones and 3-iodopyrroles, which are valuable intermediates in the synthesis of drugs and other fine chemicals .
Biochemistry
In biochemistry, the pyrrolidin-2-one structure is significant due to its presence in cognition enhancers like piracetam and oxiracetam. These compounds are selective for brain areas involved in knowledge acquisition and memory processes .
Future Directions
The future directions in the research of pyrrolidine derivatives, including “1-(Pyrrolidin-3-ylmethyl)pyrrolidin-2-one”, involve the design of new pyrrolidine compounds with different biological profiles . This can be achieved by exploring the pharmacophore space due to sp3-hybridization and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
properties
IUPAC Name |
1-(pyrrolidin-3-ylmethyl)pyrrolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c12-9-2-1-5-11(9)7-8-3-4-10-6-8/h8,10H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOEQVGGEGKRRLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC2CCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyrrolidin-3-ylmethyl)pyrrolidin-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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